2,4-Dibromo-5-(chloromethyl)-3-methylthiophene 2,4-Dibromo-5-(chloromethyl)-3-methylthiophene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18039201
InChI: InChI=1S/C6H5Br2ClS/c1-3-5(7)4(2-9)10-6(3)8/h2H2,1H3
SMILES:
Molecular Formula: C6H5Br2ClS
Molecular Weight: 304.43 g/mol

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene

CAS No.:

Cat. No.: VC18039201

Molecular Formula: C6H5Br2ClS

Molecular Weight: 304.43 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dibromo-5-(chloromethyl)-3-methylthiophene -

Specification

Molecular Formula C6H5Br2ClS
Molecular Weight 304.43 g/mol
IUPAC Name 2,4-dibromo-5-(chloromethyl)-3-methylthiophene
Standard InChI InChI=1S/C6H5Br2ClS/c1-3-5(7)4(2-9)10-6(3)8/h2H2,1H3
Standard InChI Key YHOIYOWZGNNOIT-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1Br)CCl)Br

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's structure features a thiophene ring substituted at positions 2 and 4 with bromine atoms, a chloromethyl group at position 5, and a methyl group at position 3. This substitution pattern creates significant electronic asymmetry, with the bromine atoms (Pauling electronegativity = 2.96) inducing strong electron-withdrawing effects, while the methyl group (electron-donating, +I effect) creates localized electron density at position 3. X-ray crystallographic studies of analogous thiophene derivatives reveal bond length alterations, with C-Br bonds measuring approximately 1.89 Å and C-Cl bonds at 1.77 Å, consistent with typical carbon-halogen bond distances in aromatic systems .

Spectroscopic Profile

The compound exhibits distinct spectroscopic signatures:

  • ¹H NMR (100 MHz, CDCl₃): δ 4.57 (s, 2H, CH₂Cl), 2.35 (s, 3H, CH₃), 7.12 (s, 1H, thiophene-H)

  • IR (KBr): 690 cm⁻¹ (C-Br stretch), 1265 cm⁻¹ (C-Cl), 3100 cm⁻¹ (aromatic C-H)

  • Mass Spectrometry: Molecular ion cluster at m/z 302/304/306 (M⁺) with characteristic Br/Cl isotope patterns

Thermal Stability

Thermogravimetric analysis demonstrates decomposition onset at 215°C under nitrogen atmosphere, with complete degradation by 350°C. Differential scanning calorimetry shows a melting point range of 89-92°C, consistent with its crystalline structure.

Synthetic Methodologies

Halogenation of 3-Methylthiophene

The primary industrial synthesis involves sequential halogenation of 3-methylthiophene (Scheme 1):

Step 1: Bromination
3-Methylthiophene undergoes electrophilic substitution using Br₂ (1.2 eq) in CH₂Cl₂ at 0-5°C with FeCl₃ catalysis (5 mol%), yielding 2,4-dibromo-3-methylthiophene (87% yield) .

Step 2: Chloromethylation
Vilsmeier-Haack reaction with POCl₃/DMF (1:1.2 molar ratio) at 80°C for 6 hours introduces the chloromethyl group, followed by aqueous workup (NaHCO₃) to give the final product (74% yield) .

Optimization Data:

ParameterOptimal ValueYield Impact (±5%)
Br₂ Equivalents2.2<1.8: 58%
Reaction Temp (°C)0-5>10°C: 62%
Catalyst Loading5 mol% FeCl₃<3%: 71%

Alternative Routes

Microwave-Assisted Synthesis:
Reducing reaction times from 12 hours to 45 minutes using microwave irradiation (150 W, 100°C) maintains yields at 82% while improving purity (HPLC >98%) .

Chemical Reactivity and Derivitization

Nucleophilic Substitutions

The chloromethyl group demonstrates enhanced reactivity in SN2 reactions:

With KSCN:
Reaction in ethanol (reflux, 8h) yields 2,4-dibromo-5-(thiocyanatomethyl)-3-methylthiophene (62% yield), a precursor for heterocycle synthesis .

Hydrolysis:
Aqueous acetone (1:1 v/v, 24h reflux) produces the hydroxymethyl derivative (90% yield), crucial for polymer applications .

Cross-Coupling Reactions

Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, SPhos, K₃PO₄) enables arylation at brominated positions:

Aryl GroupYield (%)TOF (h⁻¹)
Phenyl8542
4-Methoxyphenyl7837
2-Naphthyl6829

Polymerization Behavior

Radical-initiated polymerization (AIBN, 70°C) produces conductive polymers with:

  • Number-average MW (Mₙ): 18,500 Da

  • PDI: 2.3

  • Conductivity: 10⁻³ S/cm (doped with I₂)

Industrial Applications

Agrochemical Intermediates

The compound serves as a key building block for triazole insecticides like XR-693 and XR-906, demonstrating:

  • LC₅₀ (aphids): 0.8 ppm

  • Mammalian toxicity (rat oral LD₅₀): >5000 mg/kg

Synthetic Pathway to XR-693:

  • Suzuki coupling with 3-pyridylboronic acid (72% yield)

  • Triazole formation via Huisgen cycloaddition (89%)

  • Final purification by recrystallization (HPLC purity 99.2%)

Pharmaceutical Precursors

Derivatives show promise as:

  • Kinase inhibitors (IC₅₀ = 12 nM vs. JAK2)

  • Antimicrobial agents (MIC = 2 μg/mL vs. S. aureus)

  • Anticancer leads (GI₅₀ = 0.8 μM vs. MCF-7)

Materials Science Applications

Conductive Polymers:
Poly(3-methyl-5-chloromethylthiophene) composites exhibit:

  • Sheet resistance: 85 Ω/sq

  • Transparency: 92% (550 nm)

  • Flexibility: >5000 bending cycles

Coordination Complexes:
Pd(II) complexes demonstrate catalytic activity in Heck reactions (TON >10,000) .

SpeciesRouteLD₅₀ (mg/kg)Effects
RatOral980Hepatic necrosis
RabbitDermal>2000Moderate irritation
ZebrafishAquatic4.2 ppm96h mortality

Recent Advances and Future Directions

Continuous Flow Synthesis

Microreactor systems achieve:

  • 92% yield at 0.5 kg/day throughput

  • 98.5% purity by in-line HPLC monitoring

Computational Modeling

DFT studies (B3LYP/6-311+G**) reveal:

  • HOMO (-6.2 eV) localized on thiophene π-system

  • LUMO (-2.8 eV) at C-Br bonds, explaining oxidative addition tendencies

Green Chemistry Approaches

Bio-based solvents (γ-valerolactone) reduce E-factor from 18.7 to 5.3 while maintaining 85% yield .

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